

Technical Guide: 2-Amino-4,5-dimethylthiophene-3-carbonitrile (CAS 4651-94-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4,5-dimethylthiophene-3-carbonitrile

Cat. No.: B448075

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2-amino-4,5-dimethylthiophene-3-carbonitrile**, a key intermediate in the development of biologically active compounds.

Core Properties

2-Amino-4,5-dimethylthiophene-3-carbonitrile is a substituted aminothiophene that serves as a versatile building block in organic synthesis. It is a solid at room temperature, appearing as yellowish crystals.[\[1\]](#)

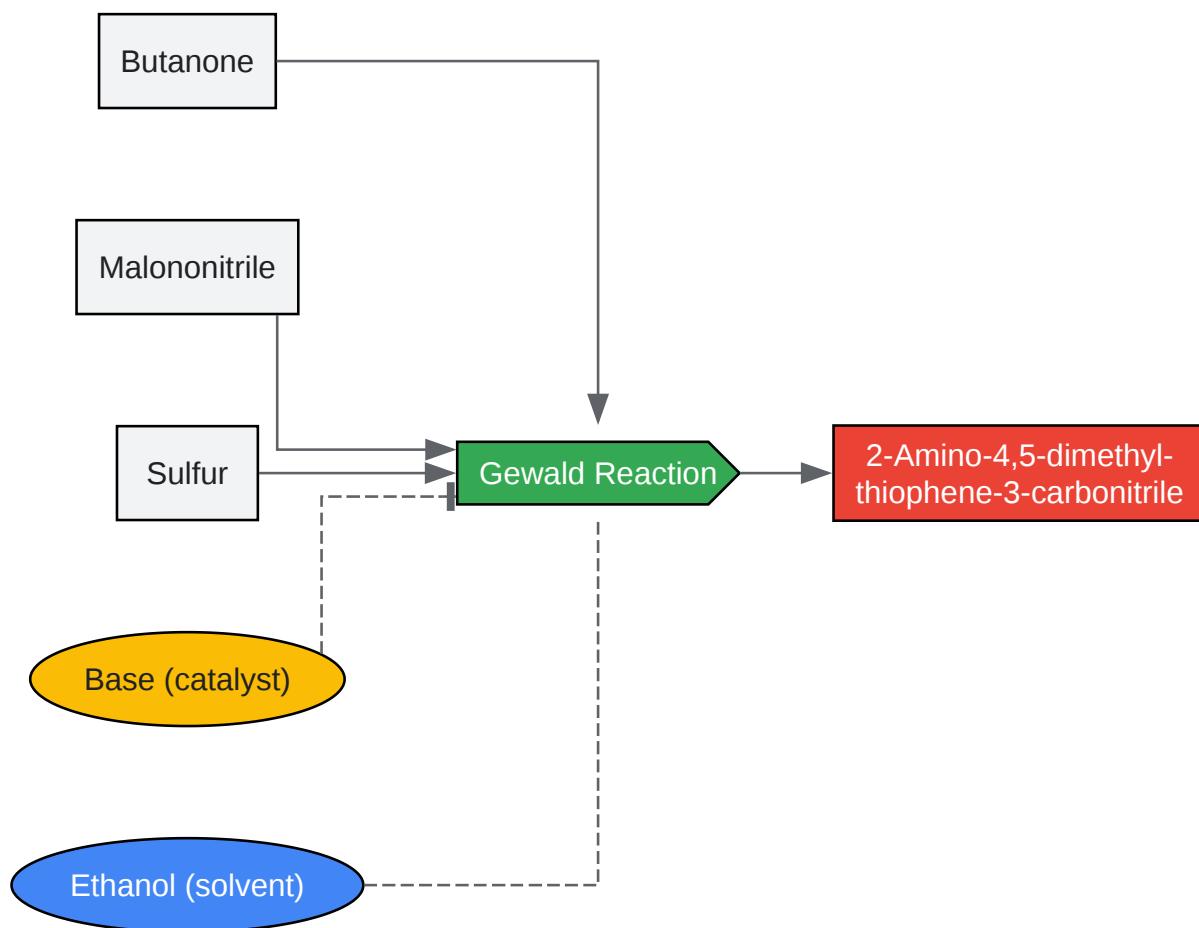
Physicochemical Data

Property	Value	Source
CAS Number	4651-94-9	[2]
Molecular Formula	C ₇ H ₈ N ₂ S	[2]
Molecular Weight	152.21 g/mol	[2]
Melting Point	140-141 °C	[1]
Appearance	Yellowish crystals	[1]
Solubility	Slightly soluble in chloroform and methanol	

Synthesis and Experimental Protocols

The primary method for synthesizing **2-amino-4,5-dimethylthiophene-3-carbonitrile** is the Gewald reaction, a one-pot, multi-component reaction that is widely used for the preparation of 2-aminothiophenes.[\[3\]](#)[\[4\]](#)

Gewald Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile


This protocol is adapted from established literature procedures for the Gewald reaction.[\[1\]](#)

Materials:

- Butanone
- Malononitrile
- Elemental Sulfur
- Base catalyst (e.g., triethylamine or piperidine)
- Ethanol (as solvent)

Procedure:

- In a suitable reaction vessel, dissolve equimolar amounts of butanone and malononitrile in ethanol.
- To this solution, add one equivalent of elemental sulfur.
- Cool the mixture in an ice bath.
- Slowly add a catalytic amount of a suitable base (e.g., triethylamine or piperidine) to the reaction mixture with stirring.
- After the addition of the base, continue to stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, the product will precipitate out of the solution.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
- The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure **2-amino-4,5-dimethylthiophene-3-carbonitrile** as yellowish crystals.

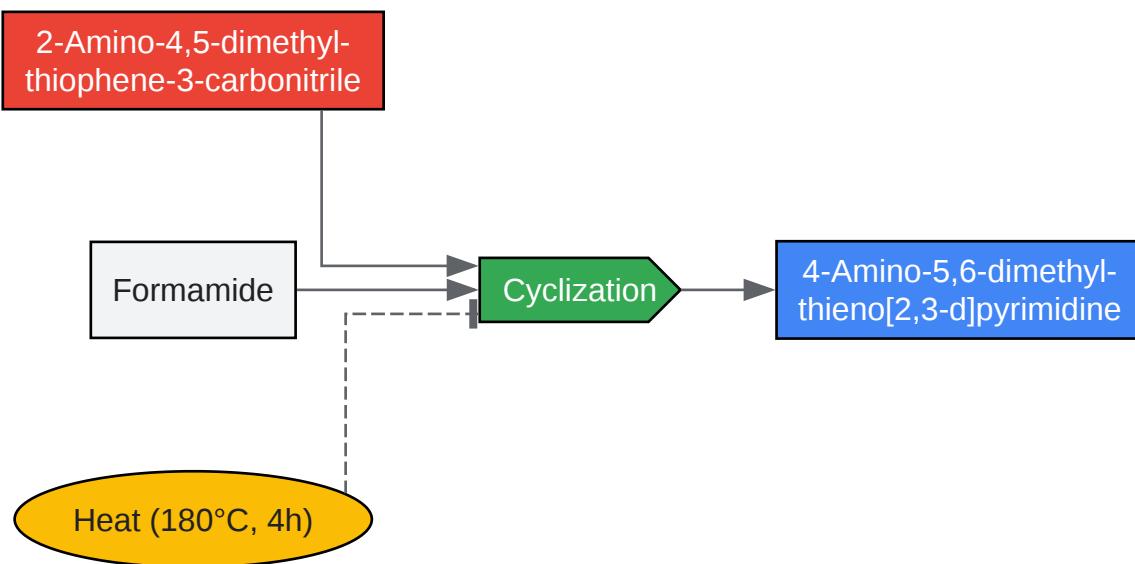
[Click to download full resolution via product page](#)

Gewald synthesis of the target compound.

Application in the Synthesis of Bioactive Thieno[2,3-d]pyrimidines

2-Amino-4,5-dimethylthiophene-3-carbonitrile is a key precursor for the synthesis of thieno[2,3-d]pyrimidines, a class of heterocyclic compounds with a wide range of reported biological activities, including antifungal and anticancer properties.[1][5][6][7]

Synthesis of 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine


This protocol describes the cyclization of **2-amino-4,5-dimethylthiophene-3-carbonitrile** to form a thieno[2,3-d]pyrimidine derivative.[1]

Materials:

- **2-Amino-4,5-dimethylthiophene-3-carbonitrile** (1 g, 6.58 mmol)
- Freshly distilled formamide (5 mL)

Procedure:

- Combine **2-amino-4,5-dimethylthiophene-3-carbonitrile** and formamide in a round-bottom flask.
- Heat the mixture to 180°C and maintain this temperature for 4 hours with stirring.
- After the reaction period, allow the mixture to cool to room temperature.
- Pour the cooled reaction mixture into ice-water and stir for an additional hour to precipitate the product.
- Collect the resulting precipitate by filtration.
- Recrystallize the crude product from ethanol to obtain pure 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine as brown crystals.

[Click to download full resolution via product page](#)

Synthesis of a thieno[2,3-d]pyrimidine derivative.

Biological Activity of Derivatives

While **2-amino-4,5-dimethylthiophene-3-carbonitrile** itself is primarily a synthetic intermediate, its thieno[2,3-d]pyrimidine derivatives have been the subject of biological investigation.

Antifungal and Antimicrobial Activity

Thieno[2,3-d]pyrimidine derivatives have shown promise as antimicrobial and antifungal agents.^[1] The general protocol for evaluating antifungal activity often involves methods like the disc diffusion assay.

General Protocol for Antifungal Susceptibility Testing (Disc Diffusion):

- A standardized inoculum of the fungal strain is uniformly swabbed onto the surface of an appropriate agar medium.
- Filter paper discs impregnated with a known concentration of the test compound (the thieno[2,3-d]pyrimidine derivative) are placed on the agar surface.
- The plates are incubated under conditions suitable for fungal growth.
- The antifungal activity is determined by measuring the diameter of the zone of inhibition around each disc.

Antiproliferative and Anticancer Activity

Derivatives of 2-aminothiophenes have been investigated for their antiproliferative effects against various cancer cell lines.^[8] A common method to assess this is the MTT assay.

General Protocol for MTT Assay:

- Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).

- After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
- The plates are incubated to allow the viable cells to metabolize the MTT into formazan crystals.
- The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO).
- The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.

Suppliers

2-Amino-4,5-dimethylthiophene-3-carbonitrile is available from various chemical suppliers. Purity and quantity may vary.

Supplier	Purity
ChemicalBook	99%
Santa Cruz Biotechnology	Research Grade
CymitQuimica	Research Grade
Manchester Organics	95%

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pjsir.org [pjsir.org]
- 2. scbt.com [scbt.com]
- 3. Gewald Reaction organic-chemistry.org
- 4. arkat-usa.org [arkat-usa.org]

- 5. benchchem.com [benchchem.com]
- 6. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines [mdpi.com]
- 8. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 2-Amino-4,5-dimethylthiophene-3-carbonitrile (CAS 4651-94-9)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b448075#cas-number-4651-94-9-properties-and-suppliers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com